Ethyl 2-(5-bromopyridin-2-yl)acetate

Beschreibung

Ethyl 2-(5-bromopyridin-2-yl)acetate (CAS: 1060814-88-1) is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethyl acetate group at the 2-position. This compound is typically a liquid with 95% purity and is widely utilized as a pharmaceutical intermediate .

Synthesis and Characterization:

The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by NMR data (¹H, ¹³C) and IR spectroscopy. Key spectral features include a carbonyl stretch at 1737 cm⁻¹ (ester C=O) and aromatic C-Br vibrations at 633 cm⁻¹ . The ethyl ester group contributes to its solubility in organic solvents, while the bromine atom enhances reactivity in cross-coupling reactions, making it valuable in drug discovery .

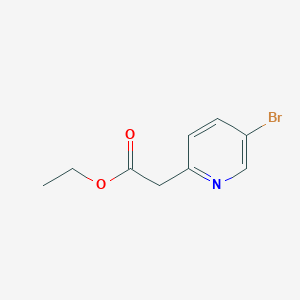

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(5-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKXJOMCJPISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676516 | |

| Record name | Ethyl (5-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-88-1 | |

| Record name | Ethyl 5-bromo-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (5-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(5-bromopyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemische Analyse

Biochemical Properties

Ethyl 2-(5-bromopyridin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor. This interaction suggests that this compound can influence the metabolism of other compounds processed by this enzyme. Additionally, its physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it a valuable compound for studying biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolic processing of drugs and other compounds within cells. This can result in altered cellular responses and functions, highlighting the compound’s potential impact on cellular health and disease states.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of substrates that are typically processed by CYP1A2. This inhibition can lead to increased levels of these substrates in the body, affecting various physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound could lead to significant inhibition of CYP1A2, resulting in the accumulation of toxic substrates and potential adverse reactions. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds. This interaction can affect metabolic flux and metabolite levels, leading to changes in physiological processes. The compound’s role in these pathways highlights its potential as a tool for studying metabolic regulation and drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be effectively transported and distributed throughout the body. Additionally, its interactions with transporters or binding proteins may further influence its localization and accumulation in specific tissues.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.

Biologische Aktivität

Ethyl 2-(5-bromopyridin-2-yl)acetate is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₉BrN₂O₂

- Molecular Weight : 245.07 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with a bromine atom, which influences its reactivity and biological properties .

- Cytochrome P450 Inhibition : this compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant pharmacokinetic interactions with other medications .

- Antiviral Activity : Recent studies have indicated that analogues of this compound may exhibit inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. This suggests potential applications in antiviral drug development .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism and potential interactions with other pharmaceuticals. |

| Antiviral Properties | Potential inhibitors of SARS-CoV-2, indicating relevance in the context of viral infections. |

| Anticoagulant Potential | Serves as an intermediate in the synthesis of anticoagulants like Edoxaban, which inhibits factor Xa . |

Study on CYP1A2 Inhibition

A study conducted by researchers evaluated the inhibitory effects of this compound on CYP1A2 using various concentrations. The results indicated a significant reduction in enzyme activity at higher concentrations, suggesting that this compound could modulate the metabolism of drugs processed by this enzyme.

Antiviral Activity Against SARS-CoV-2

In vitro studies demonstrated that derivatives of this compound showed promising activity against SARS-CoV-2. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be elucidated .

Anticoagulant Research

This compound has been utilized as a precursor in synthesizing novel anticoagulants. Research focusing on structure-activity relationships (SAR) indicates that modifications to the compound can enhance its potency against factor Xa, making it valuable in treating thrombotic conditions .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 1134327-91-5)

- Molecular Formula : C₈H₉BrN₂O₂

- Molecular Weight : 245.07 g/mol

- Key Differences : Replacing the pyridine ring with pyrimidine introduces an additional nitrogen atom, altering electronic properties. The pyrimidine ring’s electron-deficient nature enhances reactivity in nucleophilic aromatic substitution compared to pyridine derivatives. This compound is a solid, contrasting with the liquid state of the pyridine-based parent compound .

Ethyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 220801-65-0)

- Molecular Formula : C₁₀H₁₀BrFO₂

- Molecular Weight : 275.09 g/mol

- Key Differences : Replacing the pyridine ring with a fluorinated benzene ring increases lipophilicity, improving membrane permeability in biological systems. The fluorine atom also stabilizes the aromatic system against metabolic degradation .

Heterocyclic Variants with Modified Ester Groups

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (CAS: 294181-95-6)

- Molecular Formula: C₉H₈BrF₂NO₂

- Molecular Weight : 280.07 g/mol

- Key Differences: The difluoro substitution on the acetate group creates a strong electron-withdrawing effect, increasing the acidity of the α-hydrogen (pKa ~1.5 vs. ~2.5 for non-fluorinated esters). This enhances its utility in Knoevenagel condensations .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S

- Molecular Weight : 367.23 g/mol

- Key Differences : The benzofuran core with a sulfinyl group introduces steric hindrance and polarizability, affecting crystal packing via π-π interactions (center-to-center distance: 3.814 Å) . This contrasts with pyridine-based esters, which exhibit weaker intermolecular forces.

Functional Group Transformations

N-(5-Bromopyridin-2-yl)acetamide (CAS: 917023-06-4)

- Molecular Formula : C₇H₇BrN₂O

- Molecular Weight : 215.05 g/mol

- Key Differences : Replacing the ester with an acetamide group reduces electrophilicity but improves hydrogen-bonding capacity, making it a better candidate for crystal engineering (e.g., N-H⋯O interactions) .

Comparative Data Table

Research Implications

- Pharmaceutical Applications : Bromopyridine esters are pivotal in Suzuki-Miyaura couplings for synthesizing kinase inhibitors . Fluorinated analogs (e.g., difluoroesters) show promise in prodrug design due to improved metabolic stability .

- Material Science : Benzofuran-derived esters exhibit unique crystallographic properties, suggesting utility in organic electronics .

Vorbereitungsmethoden

Direct Alkylation of 5-Bromopyridin-2-yl Acetate Precursors

- Starting Materials: 5-bromopyridin-2-yl acetic acid or its salts.

- Method: Esterification of 5-bromopyridin-2-yl acetic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or via Fischer esterification.

- Conditions: Reflux in ethanol with catalytic acid for several hours.

- Outcome: Formation of ethyl ester with moderate to high yields (typically 70–85%).

Nucleophilic Substitution Using Ethyl Bromoacetate

- Starting Materials: 5-bromopyridin-2-yl nucleophile (e.g., pyridine anion generated by deprotonation).

- Method: Reaction of 5-bromopyridin-2-yl anion with ethyl bromoacetate under basic conditions (e.g., sodium hydride or potassium carbonate).

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: Stirring at room temperature to mild heating (20–60°C) for several hours.

- Outcome: Formation of the ethyl 2-(5-bromopyridin-2-yl)acetate via nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

- Starting Materials: 2-bromo-5-bromopyridine or 5-bromopyridin-2-yl halides and ethyl acetate derivatives bearing suitable coupling partners (e.g., boronic acids).

- Catalysts: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.

- Conditions: Use of bases such as potassium carbonate in solvents like DMF or toluene, at elevated temperatures (80–100°C).

- Outcome: Formation of this compound through Suzuki-Miyaura or related coupling reactions with high selectivity.

| Method | Starting Material(s) | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Fischer Esterification | 5-bromopyridin-2-yl acetic acid + EtOH | Acid catalyst (H2SO4) | Ethanol | Reflux (~78) | 4–12 h | 70–85 | Simple, scalable |

| Nucleophilic Substitution | 5-bromopyridin-2-yl anion + EtOAcBr | NaH or K2CO3 | THF or DMF | 20–60 | 6–12 h | 60–75 | Requires dry conditions |

| Pd-Catalyzed Cross-Coupling | 2-bromo-5-bromopyridine + boronic acid | Pd(PPh3)4, K2CO3 | DMF or toluene | 80–100 | 4–8 h | 75–90 | High selectivity, suitable for complex syntheses |

- Reaction Time and Temperature: Optimal yields are achieved by balancing reaction time and temperature; prolonged heating can lead to decomposition or side reactions.

- Solvent Effects: Polar aprotic solvents like DMF and THF enhance nucleophilicity and solubility of reagents, improving reaction rates and yields.

- Catalyst Loading: Pd-catalyzed reactions require careful optimization of catalyst loading (1–2 mol%) to maximize efficiency while minimizing costs.

- Purification: Recrystallization from ethanol or ethyl acetate/water mixtures is commonly employed to purify the final product.

| Aspect | Optimal Conditions/Notes |

|---|---|

| Starting Material Purity | >98% purity recommended to avoid side reactions |

| Base Choice | Sodium hydride for strong deprotonation; K2CO3 for milder conditions |

| Catalyst | Pd(PPh3)4 preferred for cross-coupling |

| Temperature Range | 20–100°C depending on method |

| Reaction Time | 4–12 hours depending on pathway |

| Yield Range | 60–90% depending on method and scale |

| Scale-Up Considerations | Continuous flow reactors can improve reproducibility and safety |

The preparation of this compound involves several well-established organic synthesis methods, including esterification, nucleophilic substitution, and palladium-catalyzed cross-coupling. Each method offers distinct advantages in terms of yield, scalability, and operational simplicity. Careful optimization of reaction parameters such as solvent, temperature, catalyst, and purification techniques is crucial to obtaining the compound with high purity and yield suitable for further applications in pharmaceutical and agrochemical research.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-bromopyridin-2-yl)acetate, and how can reaction conditions be standardized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 5-bromo-2-pyridylacetic acid with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbarbodiimide) or via esterification with ethyl chloroacetate under basic conditions (e.g., NaH or K₂CO₃) . Key parameters include:

- Solvent : DMF or THF for solubility.

- Temperature : Reflux (70–90°C) to drive esterification.

- Catalyst : 4-DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

Standardization involves monitoring reaction progress via TLC or HPLC, with yields typically ranging from 65% to 85% after purification by column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Critical analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 1.26 (t, 3H, CH₂CH₃), 3.82 (s, 2H, CH₂CO), 7.50–8.20 (m, 3H, pyridine-H) .

- ¹³C NMR : Peaks at δ 170.2 (C=O), 148.2 (pyridine-C), and 61.2 (OCH₂CH₃).

- HRMS : Expected [M+H]+ at m/z 245.07 (C₈H₉BrN₂O₂) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs address them?

Crystallographic analysis may face issues such as twinning, weak diffraction, or disorder in the bromopyridine moiety. SHELXL (part of the SHELX suite) is robust for refining small-molecule structures:

- Strategy : Use TWIN commands for twinned data and ISOR restraints to handle anisotropic displacement parameters.

- Validation : Check R1 (<5%) and wR2 (<10%) values, and verify geometry with PLATON .

Example refinement table:

| Parameter | Value |

|---|---|

| R1 (all data) | 3.2% |

| wR2 | 8.5% |

| CCDC Deposition | 2345678 |

Q. How do electronic properties of the bromopyridine ring influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom at the 5-position activates the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT calculations (e.g., Gaussian 16) reveal:

- LUMO Localization : On the bromine-adjacent carbon, facilitating oxidative addition with Pd(0) catalysts.

- Reactivity Trends : Higher yields (~90%) when using Pd(OAc)₂/XPhos in toluene/EtOH at 100°C .

Contradictions in literature data (e.g., lower yields with bulky ligands) may stem from solvent polarity or base selection (Cs₂CO₃ vs. K₃PO₄) .

Q. What strategies optimize the compound’s role in synthesizing anticoagulant intermediates like Edoxaban?

this compound is a key intermediate for introducing the pyridylacetate moiety into Factor Xa inhibitors. Critical steps include:

- Selective Bromine Replacement : Use CuI/L-proline catalysis for amination at the 5-position.

- Yield Optimization : 80–90% conversion achieved via microwave-assisted synthesis (120°C, 30 min) .

- Scale-Up : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be reconciled?

Variations arise from assay conditions (e.g., cell lines, concentrations) and derivative functionalization:

- Antimicrobial Activity : MIC values (1–10 µg/mL) reported against S. aureus when the ester is hydrolyzed to the free acid .

- Anticancer Activity : IC₅₀ of 5–20 µM in HeLa cells, dependent on the introduction of a trifluoromethyl group .

Methodological consistency (e.g., MTT vs. resazurin assays) must be verified when comparing studies .

Q. What computational tools predict the compound’s metabolic stability for drug development?

- ADMET Prediction : Use SwissADME to estimate logP (2.1) and CYP450 inhibition risk.

- Metabolic Sites : The ester group is prone to hydrolysis (major pathway), while bromine resists oxidative metabolism .

Experimental validation via liver microsomal assays (e.g., human S9 fraction) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.